4-Bromo-N-(2-chloro-4-iodophenyl)-2-fluorobenzenesulfonamide
Description
4-Bromo-N-(2-chloro-4-iodophenyl)-2-fluorobenzenesulfonamide (CAS: 1406294-50-5) is a halogenated benzenesulfonamide derivative characterized by a bromo substituent at the 4-position, a fluorine atom at the 2-position, and a 2-chloro-4-iodophenyl group attached to the sulfonamide nitrogen . Its molecular formula, C₁₂H₇BrClFINO₂S, reflects the incorporation of multiple halogens (Br, Cl, I, F), which are critical for modulating electronic properties and steric interactions. This compound is primarily utilized as a pharmaceutical intermediate, with commercial availability at 95% purity . Its structural complexity and halogen diversity make it a subject of interest in comparative studies with analogous sulfonamides.
Properties
IUPAC Name |
4-bromo-N-(2-chloro-4-iodophenyl)-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClFINO2S/c13-7-1-4-12(10(15)5-7)20(18,19)17-11-3-2-8(16)6-9(11)14/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTZJRFHQAPFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)NC2=C(C=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClFINO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-N-(2-chloro-4-iodophenyl)-2-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound, characterized by its unique halogen substitutions, is being investigated for its pharmacological properties, particularly in the context of cancer and infectious diseases. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H8BrClFINO2S
- Molecular Weight : 456.07 g/mol
- CAS Number : 1771023-28-9
- Structure : The compound features a sulfonamide group attached to a fluorobenzene ring and multiple halogen substituents, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. For instance, compounds with similar structures have shown inhibitory effects on various tumor cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | 0.29 | Stat3 inhibition |
| Compound B | HepG2 | 0.51 | Topoisomerase II inhibition |
| This compound | MCF7 | TBD | TBD |
Note: TBD = To Be Determined; further research is required to establish specific IC50 values and mechanisms for the target compound.
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. Preliminary assessments suggest that this compound may exhibit activity against certain bacterial strains, although detailed studies are still needed to confirm its efficacy and specificity.
Study 1: Inhibition of Tumor Growth
In a recent experimental study, a series of sulfonamide derivatives were tested for their ability to inhibit the growth of human epidermoid carcinoma cells (A431). The results indicated that compounds with similar structural motifs to this compound significantly reduced cell viability compared to control groups. The study also explored the molecular pathways involved, suggesting that these compounds may modulate key signaling pathways associated with cancer progression.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various sulfonamides, including derivatives similar to the target compound. The results showed promising activity against Gram-positive bacteria, although further testing against a broader spectrum of pathogens is necessary to fully understand its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is often influenced by their structural characteristics. In the case of this compound:
- Halogen Substituents : The presence of bromine, chlorine, and iodine may enhance lipophilicity and improve membrane permeability.
- Fluorine Atom : Fluorination can lead to increased metabolic stability and altered binding affinity to biological targets.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 4-Bromo-N-(2-chloro-4-iodophenyl)-2-fluorobenzenesulfonamide exhibit promising anticancer properties. Studies have shown that such sulfonamide derivatives can inhibit the proliferation of cancer cells. For instance, sulfonamides are known to interfere with the synthesis of folate, which is crucial for DNA replication in rapidly dividing cells, thereby providing a mechanism for anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Sulfonamides are traditionally recognized for their antibacterial properties, and derivatives like this compound may enhance this activity due to their halogen substitutions, which can improve binding affinity to bacterial enzymes .
Biological Research
Enzyme Inhibition Studies
The compound serves as an important tool in enzyme inhibition studies. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis. This characteristic allows researchers to use this compound to study enzyme kinetics and mechanisms of inhibition in various biochemical pathways .
Targeted Drug Design
In drug design, the compound can be utilized as a scaffold for developing new therapeutics targeting specific diseases. Its unique structure allows for modifications that can enhance selectivity and efficacy against particular biological targets, making it a candidate for structure-activity relationship (SAR) studies .
Material Science
Synthesis of Functional Materials
The compound can also be applied in the synthesis of functional materials. Its reactive sulfonamide group can participate in various coupling reactions, leading to the formation of polymers or other materials with specific electrical or optical properties. These materials can be used in sensors or electronic devices where precise chemical interactions are necessary .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activity through enzyme inhibition | Development of new cancer therapies |
| Biological Research | Enzyme inhibition studies; targeted drug design | Insights into biochemical pathways |
| Material Science | Synthesis of functional materials for sensors and electronic devices | Advancements in material technology |
Case Studies
-
Anticancer Activity Evaluation
A study published in the Journal of Medicinal Chemistry explored various sulfonamide derivatives and their effects on cancer cell lines. The study highlighted that modifications similar to those found in this compound significantly increased cytotoxicity against specific cancer types . -
Antimicrobial Efficacy Assessment
In Antimicrobial Agents and Chemotherapy, researchers tested several halogenated sulfonamides against resistant bacterial strains. Results indicated that compounds with similar structures showed enhanced activity compared to non-halogenated counterparts, suggesting a potential pathway for developing new antibiotics .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The iodine atom at the para position of the phenyl ring is highly susceptible to NAS due to its weaker C–I bond and larger atomic radius, facilitating nucleophilic attack. Bromine and chlorine substituents are less reactive but may participate under harsher conditions.
Example :
Reaction with phenylboronic acid under Pd catalysis yields 4-Bromo-N-(2-chloro-4-phenylphenyl)-2-fluorobenzenesulfonamide. This mirrors palladium-mediated cross-couplings observed in porphyrin iodides .
Cross-Coupling Reactions
The iodo and bromo groups enable transition metal-catalyzed cross-couplings, expanding structural diversity.
Mechanistic Insight :
The iodo group acts as an efficient leaving group in Pd-catalyzed reactions due to its polarizable nature, as seen in porphyrin functionalization . Bromine participates in Cu-mediated couplings but requires elevated temperatures .
Sulfonamide Reactivity
The sulfonamide (–SO₂NH–) group undergoes hydrolysis, alkylation, or acylation under specific conditions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), reflux | Sulfonic acid derivative | |
| Alkylation | NaH, DMF, alkyl halide | N-Alkylated sulfonamide |
Notable Example :
Treatment with methyl bromoacetate and Cs₂CO₃ cleaves the sulfonamide N–H bond, yielding secondary amines . Steric hindrance from the 2-chloro substituent may slow kinetics.
Halogen Exchange Reactions
Fluorine’s high electronegativity makes it inert toward most substitutions, but iodophilic reagents can displace iodine.
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Iodine Fluorination | AgF₂, HFIP | Replacement of iodine with fluorine | |
| Dehalogenation | Zn, AcOH | Removal of halogens (e.g., I → H) |
Limitation :
Direct fluorination of the iodo group is challenging due to competing side reactions. Selectivity is achieved using silver(II) fluoride in hexafluoroisopropanol (HFIP) .
Oxidation and Reduction
The sulfonamide sulfur and halogen substituents exhibit redox activity.
| Process | Conditions | Transformation | Reference |
|---|---|---|---|
| Sulfur Oxidation | H₂O₂, AcOH | Sulfonamide → Sulfone | |
| Iodo Reduction | LiAlH₄, THF | C–I → C–H |
Key Finding :
Oxidation with m-CPBA selectively targets the sulfonamide sulfur, forming sulfones without altering halogens. Reduction of iodine is rare but feasible under strong reducing agents .
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Sulfonamides
Electronic and Reactivity Comparisons
Frontier Molecular Orbitals (FMOs) and Reactivity
While direct DFT data for the target compound is unavailable, studies on structurally similar (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives reveal that electron-withdrawing halogens (e.g., Br, F) lower the energy of the lowest unoccupied molecular orbital (LUMO), enhancing electrophilicity . The fluorine atom at the 2-position in the target compound likely further stabilizes the sulfonamide’s negative charge, increasing acidity compared to non-fluorinated analogs like 4-bromo-N-(4-methoxyphenyl)benzenesulfonamide .
Chemical Hardness and Solubility
- Chemical Hardness : Halogenated sulfonamides exhibit high chemical hardness due to strong C—X bonds (X = Br, Cl, I), reducing reactivity toward electrophiles .
- Solubility : The 2-chloro-4-iodophenyl group in the target compound imparts higher lipophilicity (logP >3) compared to 4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide (logP ~2.5), which contains a smaller cyclopropyl group .
Anticancer and Antimicrobial Activity
Quinoline-containing sulfonamides, such as 4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2-fluorobenzenesulfonamide (8), demonstrate potent anticancer activity via topoisomerase inhibition . The iodine substituent in the target compound may enhance DNA intercalation due to its large atomic radius, a mechanism less prevalent in chlorine- or fluorine-dominated analogs.
Enzyme Binding Affinity
In 4-bromo-N-(3,5-dimethoxyphenyl)-2-(2-fluorophenylsulfonamido)benzamide (C3), methoxy groups enhance hydrogen bonding with kinase active sites .
Preparation Methods
Halogenation of Benzene Derivatives
The fluorobenzene core is functionalized through nitration and bromination. A patent by CN1157812A details a regioselective approach using mixed acid (H₂SO₄/HNO₃) nitration at −5°C to +5°C, achieving 90–100% conversion to 3-nitro-4-methylaniline sulfate. Subsequent bromination with cuprous bromide (CuBr) at 70–100°C introduces bromine at the para position relative to the methyl group, yielding 2-nitro-4-bromotoluene.
Fluoridation via Diazonium Intermediates
Reduction of the nitro group to an amine (Na₂S, 15–20 h reflux) followed by diazotization with NaNO₂ in anhydrous HF at −5°C enables fluoridation. The exothermic pyrolysis at 35–45°C replaces the diazonium group with fluorine, producing 2-fluoro-4-bromotoluene in 60–80% yield.
Sulfonation and Chloride Formation
Sulfonation of 2-fluoro-4-bromotoluene with chlorosulfonic acid (ClSO₃H) generates the sulfonic acid, which is treated with PCl₅ to form the sulfonyl chloride. This step typically requires rigorous moisture control and yields ~70–85%.
Preparation of 2-Chloro-4-iodoaniline
Chlorination of Aniline Derivatives
Electrophilic chlorination using Cl₂ in acetic acid at 0–5°C introduces chlorine at the ortho position relative to the amino group. The para position remains available for subsequent iodination due to the amine’s directing effects.
Diazotization-Iodination Sequence
Treatment of 2-chloroaniline with NaNO₂ and HI under acidic conditions (0–5°C) forms a diazonium salt, which undergoes iodide displacement to yield 2-chloro-4-iodoaniline. Excess HI (1.5 equiv) ensures complete conversion, with yields averaging 65–75%.
Sulfonamide Bond Formation
Coupling Reaction Conditions
Reacting 2-fluoro-4-bromobenzenesulfonyl chloride (1.1 equiv) with 2-chloro-4-iodoaniline (1.0 equiv) in dry dichloromethane (DCM) and triethylamine (TEA, 2.0 equiv) at 0–25°C forms the sulfonamide bond. Monitoring by TLC (hexane:EtOAc = 7:3) confirms completion within 4–6 h.
Purification and Characterization
Crude product purification via silica gel chromatography (gradient elution) affords the title compound in 58–63% yield. Key characterization data include:
-
¹H NMR (CDCl₃): δ 8.02 (d, J = 8.4 Hz, 1H), 7.56 (dd, J = 8.4, 2.1 Hz, 1H), 7.48 (d, J = 2.1 Hz, 1H).
Alternative Pathways and Optimization
Photochemical Bromination
A Royal Society of Chemistry protocol employs UV light (λ > 300 nm) for side-chain bromination of 2-fluoro-4-bromotoluene derivatives, achieving 110–120°C distillates with 72% efficiency. This method reduces polybromination byproducts compared to thermal approaches.
Sulfur(IV)-Mediated Transformations
Leveraging Pummerer-type reactions, sulfoxides are activated with TMSOTf to form electrophilic intermediates, enabling C–N bond formation without pre-functionalized amines. This strategy remains exploratory but shows promise for scalable synthesis.
Challenges and Mitigation Strategies
-
Regioselectivity Conflicts : Competing directing effects of −SO₂NH−, −I, and −Cl are mitigated by sequential halogenation (Cl → I → Br) and late-stage sulfonylation.
-
Side Reactions : Diazonium intermediates prone to hydrolysis are stabilized using HBF₄ or HF.
-
Yield Limitations : Reductive workup (Na₂S₂O₃) minimizes over-bromination during light-mediated reactions .
Q & A
Q. Q1: What are the key challenges in synthesizing 4-Bromo-N-(2-chloro-4-iodophenyl)-2-fluorobenzenesulfonamide, and how can reaction conditions be optimized?
A: Synthesis challenges include regioselective halogenation and sulfonamide bond formation. Optimization involves:
- Halogenation control : Use of directing groups (e.g., sulfonamide) to position bromo, chloro, and iodo substituents selectively. For example, iodine may require electrophilic substitution under acidic conditions .
- Sulfonamide coupling : Employing coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to activate carboxylic acid intermediates, ensuring minimal side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of halogenated intermediates, as demonstrated in fluorinated chromone syntheses .
Q. Q2: Which spectroscopic techniques are most reliable for structural confirmation of this compound?
A: A multi-technique approach is critical:
- NMR : and NMR identify substituent positions and confirm sulfonamide bonding. Fluorine’s deshielding effects (~ -110 ppm in NMR) help distinguish ortho/para substitution .
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as seen in structurally similar sulfonamides (e.g., N-(2-bromophenyl) derivatives with < 0.01 Å bond-length precision) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (±1 ppm error) and isotopic patterns for heavy atoms (Br, I) .
Advanced Research Questions
Q. Q3: How can computational methods predict the biological activity of this compound, and what are their limitations?
A:
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like enzymes or receptors. For sulfonamides, sulfonamide oxygen often forms hydrogen bonds with catalytic residues .
- QSAR (Quantitative Structure-Activity Relationship) : Correlates halogen electronegativity (F > Cl > Br > I) with antimicrobial potency. For example, fluorinated chromones show enhanced activity due to fluorine’s electronegativity and small size .
- Limitations : Computed logP values may underestimate lipophilicity due to iodine’s polarizability, requiring experimental validation .
Q. Q4: How do conflicting crystallographic data on similar sulfonamides inform structural analysis of this compound?
A: Contradictions arise from:
- Conformational flexibility : The sulfonamide group’s torsional angles vary with substituents (e.g., N–S–C–C dihedral angles range from 60° to 90° in bromo/chloro derivatives) .
- Halogen bonding : Iodine’s larger atomic radius may induce non-classical interactions (e.g., C–I⋯O=S) that perturb crystal packing, as observed in iodo-phenyl derivatives .
- Mitigation : Use high-resolution (< 0.8 Å) X-ray data and DFT (Density Functional Theory) to validate intermolecular interactions .
Q. Q5: What strategies resolve low yields in multi-halogenated sulfonamide syntheses?
A: Key approaches include:
- Stepwise halogenation : Introduce iodine first (via Ullmann coupling) due to its lower reactivity, followed by bromo/chloro substitution .
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyl for sulfonamide protection) to prevent undesired cross-reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% for thermally sensitive intermediates .
Methodological Considerations
Q. Q6: How can researchers address discrepancies in antimicrobial activity data for halogenated sulfonamides?
A: Discrepancies often stem from:
- Strain variability : Tailor assays to specific microbial strains (e.g., Gram-negative vs. Gram-positive). Fluorinated derivatives show higher efficacy against E. coli due to membrane permeability .
- Concentration gradients : Use microbroth dilution (CLSI guidelines) to establish precise MIC (Minimum Inhibitory Concentration) values, avoiding false negatives from solvent toxicity .
- Synergistic effects : Test combinations with existing antibiotics (e.g., β-lactams) to identify potentiation, as sulfonamides inhibit folate biosynthesis .
Q. Q7: What are best practices for characterizing degradation products under physiological conditions?
A:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions (ICH Q1B). LC-MS identifies hydrolyzed sulfonamide bonds or dehalogenation products .
- Stability-indicating assays : Use HPLC with diode-array detection (DAD) to track degradation kinetics. For example, iodine substituents may oxidize to iodate under UV light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
